molecular formula C25H22BrNO4 B12944274 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid

Cat. No.: B12944274
M. Wt: 480.3 g/mol
InChI Key: IQFHREHXLCBMGE-QGZVFWFLSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a bromobenzyl moiety, and a propanoic acid backbone. The presence of these functional groups makes it a versatile molecule for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone: This involves the use of appropriate reagents and catalysts to construct the propanoic acid structure.

    Introduction of the bromobenzyl moiety: The bromobenzyl group is introduced through a substitution reaction, often using a bromobenzyl halide and a suitable base.

    Deprotection: The final step involves the removal of the Fmoc protecting group under mild acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid: The enantiomer of the target compound, differing in its chiral configuration.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromobenzyl)propanoic acid: A structural isomer with the bromine atom positioned differently on the benzyl ring.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorobenzyl)propanoic acid: A similar compound with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid lies in its specific combination of functional groups and chiral configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

(2R)-2-[(3-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22BrNO4/c26-18-7-5-6-16(13-18)12-17(24(28)29)14-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,27,30)(H,28,29)/t17-/m1/s1

InChI Key

IQFHREHXLCBMGE-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC=C4)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)Br)C(=O)O

Origin of Product

United States

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